molecular formula C24H26N4O4 B2375694 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251632-59-3

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2375694
CAS No.: 1251632-59-3
M. Wt: 434.496
InChI Key: UBCYRBSAWJJYRO-UHFFFAOYSA-N
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Description

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These compounds, including a range of 2-substituents, have shown remarkable diversity in their effectiveness, with some having IC50 values less than 10 nM. This synthesis extends previous reactions leading to these compounds, highlighting their potential in cancer research and therapy (Deady et al., 2005).

Novel Heterocyclic Systems

Another study focused on the transformation of aminonaphthyridinones into novel heterocyclic systems. Specifically, the reaction involving Hofmann rearrangement led to the creation of unique compounds with pyrrole-type reactivity. This research not only contributes to the field of organic chemistry but also opens new pathways for the development of compounds with potential biological applications (Deady & Devine, 2006).

Structural and Pharmacokinetic Studies

Investigations into the structural and pharmacokinetic aspects of benzonaphthyridine anti-cancer agents have provided insights into their antitumor activity and tissue retention properties. These studies help in understanding the relationship between the chemical structure of these compounds and their biological effectiveness, offering crucial information for the development of more effective anticancer drugs (Lukka et al., 2012).

Anti-inflammatory and Anticancer Potential

Research into naphthyridine derivatives has also explored their anti-inflammatory and anticancer potentials. Compounds have been identified that not only exhibit high cytotoxicity against cancer cell lines but also inhibit the secretion of pro-inflammatory cytokines. Such findings suggest the dual therapeutic potential of these compounds, making them valuable candidates for further development in drug discovery (Madaan et al., 2013).

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15-7-12-19-22(30)20(24(31)27-17-8-10-18(32-2)11-9-17)13-28(23(19)25-15)14-21(29)26-16-5-3-4-6-16/h7-13,16H,3-6,14H2,1-2H3,(H,26,29)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCYRBSAWJJYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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